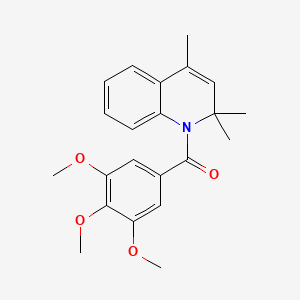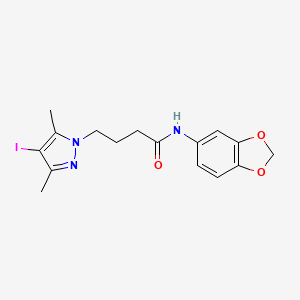![molecular formula C10H16N4O4 B11047351 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B11047351.png)
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic rings containing two non-adjacent nitrogen atoms and a carbonyl group. This compound is notable for its unique structure, which includes a butanoic acid moiety attached to an imidazole ring system. It has various applications in medicinal chemistry, agrochemicals, and other fields.
Vorbereitungsmethoden
The synthesis of 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid involves several steps. One common method is the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. Common reagents used in these reactions include molecular oxygen, sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
2-(4,6-dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid can be compared with other imidazole derivatives, such as imidazol-2-ones and imidazol-4-ones. These compounds share a similar core structure but differ in the placement of the carbonyl group and other substituents. The unique structure of this compound gives it distinct properties and applications .
Eigenschaften
Molekularformel |
C10H16N4O4 |
|---|---|
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-(4,6-dimethyl-2,5-dioxo-3a,6a-dihydro-1H-imidazo[4,5-d]imidazol-3-yl)butanoic acid |
InChI |
InChI=1S/C10H16N4O4/c1-4-5(8(15)16)14-7-6(11-9(14)17)12(2)10(18)13(7)3/h5-7H,4H2,1-3H3,(H,11,17)(H,15,16) |
InChI-Schlüssel |
WCZAJXBDDXKDGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N1C2C(NC1=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11047268.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11047270.png)

![1-cycloheptyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047276.png)
![11-(4-ethoxyphenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11047278.png)
![5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11047297.png)
![2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047304.png)
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11047306.png)
![methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11047310.png)
![4-Amino-2-phenyl-6-[(propan-2-ylideneamino)oxy]pyridine-3,5-dicarbonitrile](/img/structure/B11047315.png)
![4-(4-methoxyphenyl)-2-oxo-2H-benzo[h]chromene-3-carbonitrile](/img/structure/B11047316.png)
![3-(2-Furyl)-6-(5-methyl-1,2,3-thiadiazol-4-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11047336.png)

![N,N'-bis[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]ethanediamide](/img/structure/B11047340.png)